molecular formula C8H2F4N2O3 B13434973 6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole

6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole

Cat. No.: B13434973
M. Wt: 250.11 g/mol
InChI Key: NFVBXHWLEUKTLG-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole is a multi-substituted benzoxazole derivative of significant interest in medicinal and agricultural chemistry research. The benzoxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in various pharmaceuticals and agrichemicals . The specific substitution pattern on this compound is designed to enhance its research potential. The incorporation of fluorine atoms, including a trifluoromethyl group, is a well-established strategy in lead compound optimization, as it can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity, which affects membrane permeability and binding affinity . Furthermore, the nitro group serves as a versatile synthetic handle for further chemical modifications, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. Primary research applications for this compound are anticipated in the areas of antifungal and pesticidal agent development. Studies on analogous benzoxazole compounds have demonstrated promising activity against a range of phytopathogenic fungi, such as Fusarium solani , Colletotrichum gloeosporioides , and Mycosphaerella melonis . Historical structure-activity analyses indicate that substituents like chlorine, trifluoromethyl, and pyridyl groups at specific positions on the benzazole nucleus are potent structural units for biological activity . This makes this compound a valuable intermediate for synthesizing novel compounds aimed at combating plant diseases or for use as chemical probes in biochemical studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H2F4N2O3

Molecular Weight

250.11 g/mol

IUPAC Name

6-fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H2F4N2O3/c9-3-1-6-4(2-5(3)14(15)16)13-7(17-6)8(10,11)12/h1-2H

InChI Key

NFVBXHWLEUKTLG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)OC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole typically involves the reaction of 6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . This reaction proceeds through a series of steps including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The reaction conditions often involve microwave irradiation or one-pot multicomponent reactions to enhance the yield and efficiency of the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications by optimizing reaction conditions and using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole undergoes various types of chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the development of new materials with specific properties such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Substituent Effects

  • 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole (C₁₀H₁₂ClN₃O; MW 225.68): Replacing fluorine and nitro groups with a chlorine atom and a diazepane moiety reduces molecular weight and alters hydrogen-bonding capacity (e.g., increased hydrogen bond donors from diazepane). This compound’s synthesis involves unspecified steps, contrasting with the target compound’s nitro reduction using indium/acetic acid .
  • Oxazosulfyl (C₁₅H₁₁F₃N₂O₅S₂; MW 432.38): The benzoxazole core is modified with pyridinyl sulfonyl and trifluoromethylsulfonyl groups, significantly increasing molecular weight and topological polar surface area (124 Ų vs. ~90 Ų estimated for the target compound). This enhances its role as an agricultural fungicide due to improved membrane penetration and target binding .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound 274.11 0 7 ~90 (estimated)
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole 225.68 2 4 53.3
Oxazosulfyl 432.38 0 10 124
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) 350.29 1 4 76.7

Key observations:

  • The trifluoromethyl group in the target compound and Oxazosulfyl reduces hydrogen bond donors but increases lipophilicity.
  • Oxazosulfyl’s high polar surface area correlates with its agricultural use, favoring solubility in aqueous environments .

Biological Activity

6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole (CAS Number: 1980054-19-0) is a synthetic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a nitro substituent. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies.

The molecular formula of this compound is C8H2F4N2O3C_8H_2F_4N_2O_3, with a molecular weight of 250.11 g/mol. Its structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
CAS Number1980054-19-0
Molecular FormulaC₈H₂F₄N₂O₃
Molecular Weight250.11 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including this compound. Research indicates that compounds containing benzoxazole moieties exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain benzoxazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

The mechanism by which benzoxazole derivatives exert their biological effects often involves the inhibition of key enzymes or interference with cellular processes. For example, compounds that inhibit DprE1, an essential enzyme for mycobacterial cell wall synthesis, have shown promise in treating tuberculosis. The structural features of this compound may allow it to interact with such targets effectively .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • DprE1 Inhibition : A series of benzoxazole derivatives were synthesized and tested for their ability to inhibit DprE1. Compounds with structural similarities to this compound showed IC50 values indicating potent inhibitory effects against this target .
  • Anticancer Activity : Research has also indicated that benzoxazole derivatives can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role for this compound in cancer therapeutics .

Research Findings

A comprehensive analysis of existing literature reveals promising findings regarding the biological activity of this compound:

  • Antibacterial Activity : Compounds similar to this benzoxazole have shown effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : In vitro studies have indicated that these compounds can effectively reduce cell viability in various cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoxazole core. Key steps include:
  • Fluorination : Introducing fluorine at the 6-position via electrophilic aromatic substitution (e.g., using Selectfluor™ or DAST).
  • Nitration : Controlled nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration.
  • Trifluoromethylation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with trifluoromethyl boronic esters or direct radical trifluoromethylation using CF₃I/Cu catalysts .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (¹³C δ ~120 ppm, quartets due to ¹JCF coupling). Nitro groups deshield adjacent protons, shifting signals upfield .
  • IR Spectroscopy : Confirm nitro (ν ~1520–1350 cm⁻¹) and C-F stretches (ν ~1100–1000 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental Analysis : Match calculated vs. experimental C, H, N, F percentages (±0.3% tolerance).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence bioactivity or reactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace nitro with cyano or methyl groups) and evaluate biological activity (e.g., enzyme inhibition assays). For example:
  • Nitro Group : Enhances electron-withdrawing effects, increasing electrophilicity and potential interaction with biological nucleophiles .
  • Fluorine : Improves metabolic stability and membrane permeability via hydrophobic interactions .
  • Computational Modeling : Use DFT calculations (Gaussian, ORCA) to map electrostatic potentials and predict reactive sites .

Q. What strategies resolve contradictions in reported bioactivity data for benzoxazole derivatives?

  • Methodological Answer :
  • Experimental Reprodubility : Standardize assay conditions (pH, temperature, solvent) across studies. For example, discrepancies in IC₅₀ values may arise from differing buffer systems .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Reactivity Screening : Employ quantum mechanical calculations (e.g., Fukui functions) to identify nucleophilic/electrophilic centers.
  • Transition State Modeling : Simulate reaction pathways (e.g., nitration or fluorination) using software like NWChem or GAMESS .

Q. What are the environmental or metabolic stability implications of the trifluoromethyl and nitro groups?

  • Methodological Answer :
  • Degradation Studies : Perform hydrolysis (pH 3–9, 37°C) or photolysis (UV-Vis irradiation) to identify breakdown products (LC-MS).
  • Metabolic Profiling : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation pathways .

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